molecular formula C12H8F3N3S B11778966 6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole

6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole

Cat. No.: B11778966
M. Wt: 283.27 g/mol
InChI Key: HQLNIQJSSSQTLO-UHFFFAOYSA-N
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Description

6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring fused with a triazole ring, along with a trifluoromethyl-substituted phenyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized using a suitable dehydrating agent to yield the desired thiazolo[3,2-B][1,2,4]triazole derivative . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity.

Properties

Molecular Formula

C12H8F3N3S

Molecular Weight

283.27 g/mol

IUPAC Name

6-methyl-5-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C12H8F3N3S/c1-7-10(19-11-16-6-17-18(7)11)8-3-2-4-9(5-8)12(13,14)15/h2-6H,1H3

InChI Key

HQLNIQJSSSQTLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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